Passive BBB Permeation of N-Me-Phe Peptides
Peptides rich in N-methyl-phenylalanine (N-Me-Phe) enable passive diffusion of non-permeable small molecules across the blood-brain barrier (BBB). In a PAMPA assay, the conjugation of the non-permeating drug GABA to an N-Me-Phe-rich peptide shuttle (GABA-N-MePhe-(N-MePhe)₃-CONH₂) resulted in a permeability (Pe) of 0.4 ± 0.06 (×10⁻⁶ cm/s), whereas unconjugated GABA exhibited a Pe of 0 [1]. This quantifies the functional gain conferred by incorporating N-Me-Phe residues, including the one derived from Fmoc-N-Me-Phe-OH.
| Evidence Dimension | PAMPA Permeability (Pe × 10⁻⁶ cm/s) |
|---|---|
| Target Compound Data | 0.4 ± 0.06 (for GABA-N-MePhe-(N-MePhe)₃-CONH₂) |
| Comparator Or Baseline | 0 (for unconjugated GABA) |
| Quantified Difference | > 0.4 × 10⁻⁶ cm/s increase |
| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA) mimicking passive BBB diffusion |
Why This Matters
This demonstrates that N-Me-Phe is a critical component for converting a non-BBB penetrant molecule into one with measurable passive permeability, a key differentiator for CNS drug discovery.
- [1] Malakoutikhah M, Prades R, Teixidó M, Giralt E. N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. J Med Chem. 2010;53(6):2354-2363. (Data from Table 1). View Source
